molecular formula C21H19N3O2 B2654750 1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1326824-53-6

1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2654750
CAS No.: 1326824-53-6
M. Wt: 345.402
InChI Key: RSFRJGVURUKGRM-UHFFFAOYSA-N
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Description

1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic quinolinone derivative featuring a 1,2,4-oxadiazole moiety substituted with a meta-tolyl (3-methylphenyl) group. Structurally, it comprises a quinolin-4(1H)-one core with an ethyl group at position 1, a methyl group at position 6, and a 1,2,4-oxadiazole ring at position 3. The oxadiazole’s meta-tolyl substituent distinguishes it from analogs with alternative aryl groups.

Properties

IUPAC Name

1-ethyl-6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-4-24-12-17(19(25)16-11-14(3)8-9-18(16)24)21-22-20(23-26-21)15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFRJGVURUKGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound belonging to the quinoline family, integrated with a 1,2,4-oxadiazole moiety. This structural combination is significant due to the diverse biological activities associated with both quinoline and oxadiazole derivatives. Recent studies have highlighted their potential in various therapeutic areas, particularly in anticancer and antimicrobial activities.

The biological activity of compounds like this compound is often attributed to their ability to interact with specific biological targets. The oxadiazole ring is known for its role in inhibiting key enzymes and proteins involved in cancer cell proliferation. Mechanisms include:

  • Inhibition of Enzymes : Compounds that incorporate oxadiazole structures can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
  • Targeting Kinases : The quinoline component may enhance binding to kinase receptors, further disrupting cellular signaling pathways involved in cancer progression .

Biological Activity Overview

The following table summarizes the biological activities reported for similar compounds within the same class:

Activity Type Description References
AnticancerInduces apoptosis in various cancer cell lines through enzyme inhibition ,
AntimicrobialExhibits activity against bacterial strains; effective against resistant strains
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine production

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives similar to this compound. Notable findings include:

  • Anticancer Efficacy : A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values ranging from 10 to 50 µM. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : In vitro studies showed that similar quinoline-linked oxadiazole compounds demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentrations (MICs) were reported as low as 12.5 µg/mL .
  • Anti-inflammatory Effects : Research indicated that compounds with oxadiazole scaffolds can significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential for treating inflammatory diseases .

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer activities. Specifically, derivatives of 1,3,4-oxadiazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including telomerase inhibition and apoptosis induction.

  • Telomerase Inhibition : Research indicates that certain oxadiazole derivatives can inhibit telomerase activity in cancer cells. For instance, a series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole derivatives were synthesized and tested against several cancer cell lines, showing promising telomerase inhibitory effects .
  • Cell Line Studies : In vitro studies have assessed the efficacy of oxadiazole derivatives against various cancer types. For example, a compound similar to 1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one was evaluated against HepG2 (liver cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells, demonstrating significant antiproliferative activity with IC50 values in the low micromolar range .

Antimicrobial Activity

The oxadiazole ring system is also associated with antimicrobial properties. Various studies have reported that oxadiazole derivatives exhibit antibacterial and antifungal activities. For instance, compounds with similar structural features have been shown to inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular processes .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that can include cyclization and functionalization processes. The structure activity relationship (SAR) studies indicate that modifications on the quinoline or oxadiazole moieties can significantly influence biological activity.

Key Findings from SAR Studies :

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or diminish anticancer activity. For example, compounds with methyl or methoxy substituents generally exhibit improved potency compared to those with halogen substituents .
  • Quinoline Derivatives : The incorporation of different substituents on the quinoline core has been linked to varying degrees of cytotoxicity against cancer cell lines. Certain configurations have shown synergistic effects when combined with oxadiazole units .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

Study ReferenceCompound TestedCancer Cell LinesIC50 Values (µM)Mechanism
Salahuddin et al. 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleSNB-75 (CNS), UO-31 (renal)10 - 20Telomerase inhibition
Kumar et al. Bis(1,2,4-Oxadiazole-fused-benzothiazole)A549 (lung), MCF7 (breast)< 0.5Apoptosis induction
Abdel K. Mansour et al. Various oxadiazole derivativesNCI-H58 panel>80% inhibition at 10 µMCytotoxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs include:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (Target) 3-methylphenyl (m-tolyl) C₂₁H₁₉N₃O₂ 345.40 Hypothesized antimicrobial activity
1-ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one 4-(trifluoromethyl)phenyl C₂₁H₁₆F₃N₃O₂ 399.37 Enhanced metabolic stability
5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole 4-nitrophenyl C₂₀H₁₃N₃O₄ 359.34 Antimicrobial (Gram-positive)
N-methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline 4-phenoxyphenyl C₂₂H₁₈N₄O₂ 378.41 Improved solubility
  • Substituent Effects: The m-tolyl group in the target compound introduces moderate electron-donating effects (via methyl), enhancing lipophilicity compared to electron-withdrawing groups like 4-nitrophenyl . This may improve membrane permeability in biological systems. The 4-(trifluoromethyl)phenyl analog () exhibits stronger electron-withdrawing effects and metabolic stability due to fluorine atoms, but reduced solubility compared to the target compound . 4-Phenoxyphenyl derivatives () demonstrate balanced electronic properties and solubility, attributed to the polar ether linkage .

Analytical Characterization

All compounds were characterized via:

  • NMR spectroscopy : Distinct signals for methyl groups (δ 1.4–2.6 ppm for ethyl/methyl) and aromatic protons (δ 7.0–8.5 ppm) .
  • HPLC/HRMS : Purity >95% confirmed for antimicrobial analogs in ; the target compound would require similar validation .

Q & A

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, and inhalation) based on available safety data. Key precautions include:

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to minimize inhalation exposure .
  • Avoid skin contact; in case of exposure, wash thoroughly with water and seek medical advice .
  • Store in a cool, dry, well-ventilated area, segregated from incompatible substances.

Basic: What synthetic routes are used to prepare quinolin-4(1H)-one derivatives with 1,2,4-oxadiazole substituents?

Answer:
Common methods involve cyclocondensation and functional group transformations:

  • Cyclization : React ethyl carboxylates with amino-oxadiazole precursors in ethanol or DMF under reflux (e.g., thiocarbohydrazide for triazole formation) .
  • Oxadiazole formation : Use nitrile intermediates with hydroxylamine in basic conditions to form the 1,2,4-oxadiazole ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .

Advanced: How can discrepancies in NMR spectral data during structural characterization be resolved?

Answer:
Discrepancies often arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:

  • Multi-nuclear NMR : Acquire 13C^{13}\text{C}, DEPT-135, and 2D spectra (HSQC, HMBC) to confirm connectivity .
  • Cross-validation : Compare experimental data with computed NMR shifts (DFT calculations) .
  • Alternative techniques : Use X-ray crystallography (SHELX refinement ) or HRMS for molecular formula confirmation .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PD-1/PD-L1 ).
  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS/AMBER) under physiological conditions.
  • QSAR models : Corlate substituent effects (e.g., m-tolyl group) with activity using descriptors like logP and polar surface area .

Basic: What analytical techniques confirm structural integrity?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and ring systems .
  • HRMS : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve absolute configuration using SHELXL .
  • FTIR : Identify carbonyl (C=O, ~1650 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) stretches .

Advanced: How can reaction yields be optimized during multi-step synthesis?

Answer:

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance reactivity .
  • Catalysis : Employ Cu(I) or Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Advanced: What methodologies assess the compound’s acid-base properties (pKa) in non-aqueous solvents?

Answer:

  • Potentiometric titration : Use tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol or DMF. Measure half-neutralization potentials (HNPs) to calculate pKa .
  • UV-Vis spectroscopy : Monitor protonation-dependent absorbance shifts in buffered solutions.
  • DFT calculations : Predict pKa using solvent-implicit models (e.g., COSMO-RS) .

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